molecular formula C22H17ClN2O2 B4746794 6-chloro-3-[(4-methoxyphenyl)amino]-4-phenyl-2(1H)-quinolinone

6-chloro-3-[(4-methoxyphenyl)amino]-4-phenyl-2(1H)-quinolinone

Cat. No. B4746794
M. Wt: 376.8 g/mol
InChI Key: WARXUMMNHCDWMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinolinone derivatives often involves complex reactions. For example, the synthesis of similar quinolinone derivatives has been achieved through reactions involving amino acids with alpha-bromoacetophenones and subsequent cyclization processes (Soural et al., 2006). Another approach involves the use of ionic liquids as catalysts to facilitate the synthesis of quinolinone derivatives, demonstrating the versatility and adaptability of synthetic methods for these compounds (Yuan Jia-chen, 2014).

Molecular Structure Analysis

The structure of quinolinone derivatives is characterized by planar moieties, including the quinolinone and phenyl rings, which are oriented differently depending on substituents. This structural arrangement can significantly influence the compound's properties and interactions. X-ray structural analysis has been used to characterize the detailed structure of similar compounds, providing insight into their conformation and stability (Trávníček et al., 2014).

Chemical Reactions and Properties

Quinolinone derivatives participate in various chemical reactions, leading to the formation of novel compounds with diverse properties. For instance, reactions with sodium dichloroisocyanurate have been shown to produce new types of quinolinone derivatives, demonstrating the reactivity and versatility of these compounds in chemical synthesis (Staskun & Es, 1993).

Physical Properties Analysis

The physical properties of quinolinone derivatives, such as fluorescence, can be remarkable. Some compounds in this family exhibit strong fluorescence in solid phases and solutions, with quantum yields indicating their potential for applications in fluorescence-based technologies (Trávníček et al., 2014).

Chemical Properties Analysis

The chemical properties of quinolinone derivatives are influenced by their molecular structure. For example, the presence of electron-donating and electron-withdrawing groups can affect their reactivity and interaction with other molecules. Studies have explored the synthesis and reactivity of these compounds, shedding light on their potential chemical behaviors and applications (Soural et al., 2006).

Future Directions

The future research directions for this compound could include studying its biological activity, optimizing its synthesis process, and investigating its potential uses in pharmaceuticals or other applications .

properties

IUPAC Name

6-chloro-3-(4-methoxyanilino)-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c1-27-17-10-8-16(9-11-17)24-21-20(14-5-3-2-4-6-14)18-13-15(23)7-12-19(18)25-22(21)26/h2-13,24H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARXUMMNHCDWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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